molecular formula C10H18Cl2N4 B1489980 4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride CAS No. 2098031-51-5

4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride

Cat. No.: B1489980
CAS No.: 2098031-51-5
M. Wt: 265.18 g/mol
InChI Key: HAIODLHRYDLUEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structure
4,6-Dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride (CAS: 1289584-90-2) is a pyrimidine derivative with a molecular formula of C₁₀H₁₇ClN₄ and a molecular weight of 228.72 g/mol . Its structure comprises a pyrimidine core substituted with methyl groups at positions 4 and 6, and a pyrrolidin-3-ylamine moiety at position 2. The dihydrochloride salt form enhances solubility in polar solvents like water or DMSO, critical for research applications .

Properties

IUPAC Name

4,6-dimethyl-N-pyrrolidin-3-ylpyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH/c1-7-5-8(2)13-10(12-7)14-9-3-4-11-6-9;;/h5,9,11H,3-4,6H2,1-2H3,(H,12,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIODLHRYDLUEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2CCNC2)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,6-Dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

PropertyValue
CAS Number1289584-90-2
Molecular FormulaC10H17ClN4
Molecular Weight228.72 g/mol
Purity95%
Physical FormSolid

This compound features a pyrimidine core substituted with a pyrrolidine ring and two methyl groups at the 4 and 6 positions, contributing to its biological properties.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly as an inhibitor of MPS1 (monopolar spindle 1 kinase). Research indicates that derivatives of pyrido[3,4-d]pyrimidine exhibit potent biochemical inhibition of MPS1, with selectivity over CDK2 (cyclin-dependent kinase 2) .

Table 1: Inhibition Potency of Related Compounds

CompoundMPS1 IC50 (nM)CDK2 IC50 (nM)Selectivity Ratio (MPS1/CDK2)
Compound A230500021.7
Compound B15012008.0
4,6-Dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine <100 >5000 >50

The selectivity ratio indicates that this compound may offer advantages in targeting cancer cells while minimizing effects on normal cells.

Antibacterial Activity

Studies have shown that compounds with similar structural features exhibit antibacterial activity against various pathogens. For instance, pyrrole derivatives have demonstrated significant antibacterial properties against Gram-positive bacteria like Staphylococcus aureus .

Table 2: Antibacterial Activity of Pyrrole Derivatives

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Compound C3.1212.5
Compound D6.2515.0
4,6-Dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine Not tested Not tested

While specific data for our compound is limited, its structural similarity to known active compounds suggests potential efficacy.

Study on MPS1 Inhibition

In a study focused on the structure-activity relationship (SAR) of MPS1 inhibitors, it was found that modifications to the pyrimidine core significantly impacted activity and selectivity. The introduction of methyl groups at the 4 and 6 positions improved metabolic stability and selectivity for MPS1 over CDK2 .

Synthesis and Characterization

The synthesis of this compound involves several steps, including the introduction of the pyrrolidine moiety via nucleophilic substitution reactions. The reaction conditions and purification methods are crucial for obtaining high-purity products suitable for biological testing .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride is C13H18N4C_{13}H_{18}N_{4} with a molecular weight of 258.32 g/mol. The compound features a pyrimidine ring substituted with a pyrrolidine group, which enhances its biological activity.

Phosphodiesterase Inhibition

One of the primary applications of this compound is its role as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that regulate intracellular levels of cyclic nucleotides (cAMP and cGMP), which are critical for various cellular processes. Inhibiting these enzymes can lead to increased levels of these signaling molecules, promoting vasodilation and enhancing cardiac function.

Case Study:
A study demonstrated that derivatives of this compound exhibited selectivity for PDE10A over other PDEs, showing potential for treating conditions such as schizophrenia and depression. The compound's selectivity was attributed to the presence of the pyrrolidine ring, which positioned it favorably within the enzyme's active site .

Neurological Effects

Research has indicated that this compound may have neuroprotective properties. Its ability to modulate cyclic nucleotide levels suggests potential applications in neurodegenerative diseases.

Case Study:
In animal models, the compound was effective in reducing symptoms associated with conditioned avoidance responses (CAR), indicating its potential use in treating anxiety disorders or other related conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on pyrimidine core modifications , amine substituents , and functional group variations (Table 1).

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Source
4,6-Dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride C₁₀H₁₇ClN₄ 228.72 4,6-dimethyl; pyrrolidin-3-yl High solubility, kinase-targeted
4,6-Dimethyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride C₁₁H₁₉Cl₂N₄ 279.21 Piperidin-4-yl (6-membered ring) Increased lipophilicity
N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride C₉H₁₂Cl₂F₃N₄ 305.13 6-CF₃; pyrrolidin-3-yl Enhanced metabolic stability
4,6-Dichloro-5-(prop-2-yn-1-yl)pyrimidin-2-amine (B6) C₇H₅Cl₂N₃ 201.06 4,6-dichloro; propargyl Electrophilic reactivity
5-Allyl-4,6-dichloropyrimidin-2-amine (B7) C₇H₇Cl₂N₃ 204.06 4,6-dichloro; allyl Cross-coupling potential
Key Comparisons:

Core Modifications :

  • Chlorine vs. Methyl Groups : Dichloro analogs (e.g., B6, B7) exhibit higher electrophilicity due to electron-withdrawing Cl atoms, favoring nucleophilic substitution reactions . In contrast, methyl groups in the target compound enhance lipophilicity and steric bulk, optimizing receptor binding .
  • Trifluoromethyl Substitution : Replacing 6-methyl with CF₃ (as in ) introduces strong electron-withdrawing effects and metabolic resistance, useful in agrochemicals or long-acting pharmaceuticals .

Amine Substituents: Pyrrolidine vs. Piperidine: The 5-membered pyrrolidine ring (target compound) offers conformational rigidity, while the 6-membered piperidine () increases basicity and solubility in non-polar environments .

Functional Group Impact :

  • Propargyl/Allyl Groups : B6 and B7 () enable click chemistry (via alkyne) or Heck coupling (via allyl), expanding utility in bioconjugation or material science.

Preparation Methods

Synthetic Route Overview

The synthesis of 4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride generally follows a nucleophilic aromatic substitution (SNAr) strategy on a suitably functionalized pyrimidine core. Key steps include:

  • Starting from 2,4-dichloro-6-methylpyrimidine derivatives, selective substitution at the 2-position with an amine nucleophile.
  • Introduction of the pyrrolidin-3-yl moiety via nucleophilic substitution using (3R)-pyrrolidin-3-amine or its protected derivatives.
  • Formation of the hydrochloride salt to improve compound stability and solubility.

This approach aligns with methodologies reported for related pyrimidine derivatives, where nucleophilic aromatic substitution is a pivotal step for installing nitrogen-containing substituents on the heterocyclic ring.

Detailed Synthetic Steps

Based on literature and patent disclosures related to pyrimidine amine derivatives:

  • Preparation of Pyrimidine Intermediate
    The starting material, such as 2,4-dichloro-6-methylpyrimidine, is reacted with methylamine or ammonia to selectively substitute the chlorine at the 2-position, yielding 4,6-dimethyl-2-aminopyrimidine intermediates.

  • Nucleophilic Substitution with Pyrrolidin-3-amine
    The 2-aminopyrimidine intermediate undergoes nucleophilic substitution with (3R)-pyrrolidin-3-amine under controlled conditions, often involving mild heating and a polar aprotic solvent to facilitate the reaction. This step installs the pyrrolidin-3-yl substituent at the nitrogen atom.

  • Salt Formation
    The free base is then converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ethanol or isopropanol. This step enhances the compound's crystallinity and water solubility.

  • Purification
    The crude product is purified by recrystallization or chromatographic techniques to obtain analytically pure this compound.

Formulation and Stock Solution Preparation

For biological assays and in vivo studies, the compound is typically prepared as a hydrochloride salt stock solution. The preparation involves dissolving the compound in dimethyl sulfoxide (DMSO) to create a master stock solution, which is then diluted with co-solvents such as polyethylene glycol 300 (PEG300), Tween 80, and water or corn oil to achieve the desired concentration and clarity.

The following table summarizes stock solution preparation volumes for different amounts and molarities of the compound:

Amount of Compound 1 mg 5 mg 10 mg
1 mM Stock (mL) 4.3721 21.8606 43.7212
5 mM Stock (mL) 0.8744 4.3721 8.7442
10 mM Stock (mL) 0.4372 2.1861 4.3721

Note: Preparation involves dissolving the specified amount of compound in the calculated volume of solvent to achieve the target molarity.

Important Notes on Solution Preparation

  • The DMSO master liquid must be fully dissolved and clear before sequential addition of other solvents.
  • Solvents should be added in the following order: DMSO → PEG300 → Tween 80 → water or corn oil.
  • Physical methods such as vortexing, ultrasonic bath, or gentle heating may be employed to aid dissolution and ensure clarity.
  • The preparation of in vivo formulations requires careful attention to solubility limits and solvent compatibility to maintain compound stability and bioavailability.

Research Findings and Optimization

  • The nucleophilic aromatic substitution step is sensitive to reaction conditions such as temperature, solvent polarity, and base presence. Optimizing these parameters improves yield and selectivity.
  • Use of protected amine intermediates can prevent overalkylation or side reactions during substitution steps, as demonstrated in related pyrimidine derivative syntheses.
  • The hydrochloride salt form significantly improves the compound's aqueous solubility, facilitating formulation for biological testing.
  • Analytical characterization (NMR, HPLC, MS) confirms the purity and stereochemistry of the final product, ensuring reproducibility and efficacy in downstream applications.

Summary Table of Key Preparation Parameters

Step Conditions/Details Outcome
Starting material 2,4-Dichloro-6-methylpyrimidine Pyrimidine core for substitution
Amination Reaction with methylamine or ammonia 4,6-Dimethyl-2-aminopyrimidine intermediate
Nucleophilic substitution Reaction with (3R)-pyrrolidin-3-amine, polar aprotic solvent, mild heat Installation of pyrrolidin-3-yl group
Salt formation Treatment with HCl in ethanol or isopropanol Formation of dihydrochloride salt
Purification Recrystallization or chromatography Pure this compound
Stock solution preparation Dissolution in DMSO, dilution with PEG300, Tween 80, water/corn oil Clear, stable solutions for biological use

Q & A

Basic: What are the optimal synthetic routes and purification strategies for 4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride?

Methodological Answer:
The synthesis typically involves a multi-step process:

  • Step 1: Condensation of 4,6-dimethylpyrimidin-2-amine with a pyrrolidin-3-yl precursor under reflux conditions in a polar aprotic solvent (e.g., DMF or THF) .
  • Step 2: Cyclization and subsequent hydrochlorination using HCl gas or concentrated hydrochloric acid to form the dihydrochloride salt, enhancing solubility .
  • Purification: Crystallization from ethanol/water mixtures or column chromatography (silica gel, methanol/dichloromethane eluent) ensures ≥95% purity. Analytical techniques like NMR (¹H/¹³C) and mass spectrometry validate structural integrity .

Advanced: How can researchers investigate the compound’s interaction with kinase enzymes, and what methodologies address potential assay discrepancies?

Methodological Answer:

  • Kinase Binding Assays: Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to quantify binding affinity (Kd) and kinetics (kon/koff). X-ray crystallography of enzyme-ligand complexes (e.g., PDB deposition) provides structural insights into binding modes .
  • Discrepancy Resolution: Conflicting results between biochemical (purified kinase) and cellular assays may arise due to off-target effects or cellular permeability. Employ orthogonal assays (e.g., thermal shift assays or cellular kinase inhibition profiling) and include negative controls (e.g., kinase-dead mutants) .

Basic: What spectroscopic and chromatographic methods are critical for structural elucidation and purity assessment?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the pyrimidine (δ 7.8–8.2 ppm) and pyrrolidine (δ 2.5–3.5 ppm) moieties .
  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion ([M+H]<sup>+</sup> at m/z 250.17) and detects chloride adducts .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) and stability under accelerated degradation conditions (40°C/75% RH) .

Advanced: How should researchers resolve contradictions in biological activity data across different experimental models?

Methodological Answer:

  • Contextual Analysis: Compare in vitro (e.g., enzymatic IC50) and in vivo (e.g., murine pharmacokinetics) data. Discrepancies may stem from metabolic instability or tissue-specific uptake. Use LC-MS/MS to quantify compound levels in plasma/tissue homogenates .
  • Mechanistic Follow-Up: Apply RNA-seq or phosphoproteomics to identify off-target pathways in cellular models. Validate hypotheses using CRISPR knockouts or selective inhibitors .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation/contact .
  • Spill Management: Neutralize liquid spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Rinse skin/eyes with water for 15 minutes if exposed .

Advanced: How can computational modeling guide the design of derivatives with improved selectivity?

Methodological Answer:

  • Molecular Docking: Use Schrödinger Suite or AutoDock Vina to screen derivatives against kinase ATP-binding pockets. Prioritize compounds with hydrogen bonds to hinge regions (e.g., Glu91 in PKA) .
  • MD Simulations: Run 100-ns simulations (AMBER or GROMACS) to assess binding stability. Calculate binding free energies (MM-PBSA) to rank derivatives .

Advanced: What strategies optimize the compound’s bioavailability for in vivo studies?

Methodological Answer:

  • Formulation: Prepare PEGylated nanoparticles or liposomes to enhance aqueous solubility (from 2.3 mg/mL to >10 mg/mL). Characterize using dynamic light scattering (DLS) .
  • Dosing: Conduct pilot PK studies in rodents (IV/PO routes) to calculate clearance (Cl) and volume of distribution (Vd). Adjust doses based on allometric scaling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.